1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Scientific Research Applications
Anion Tuning in Hydrogel Formation
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibits unique behavior in forming hydrogels with various acids at specific pH levels. The rheology and morphology of these gels can be fine-tuned by altering the anion identity, showcasing an avenue for physical property modulation in gel materials. This property finds potential application in material science, particularly in creating customizable hydrogel-based products for medical and technological applications G. Lloyd, J. Steed (2011).
Structural Analysis in Organic Chemistry
The compound's interactions and structural modifications under various chemical reactions highlight its utility in understanding organic synthesis mechanisms, particularly in urea and thiourea assemblies. Such studies contribute to the broader field of synthetic organic chemistry by offering insights into the conformational behaviors of molecules, which is crucial for designing more efficient synthesis pathways for complex organic molecules Nithi Phukan, J. Baruah (2016).
Insights into Urea-Fluoride Interactions
Research into this compound’s interactions with fluoride ions reveals significant insights into the nature of urea-fluoride bonding. This has implications for understanding the chemical behavior of urea derivatives in the presence of various anions and can inform the development of chemical sensors or separation processes that exploit these specific interactions M. Boiocchi et al. (2004).
Development of Anticancer Agents
The chemical's utility extends to the pharmaceutical field, where derivatives synthesized from it have been evaluated for their cytotoxic effects on human adenocarcinoma cells. This suggests potential applications in developing new anticancer agents, highlighting the compound's importance in medicinal chemistry research R. Gaudreault et al. (1988).
Neuropeptide Receptor Antagonists
Research into derivatives of this compound as neuropeptide Y5 (NPY5) receptor antagonists showcases the compound's relevance in neuropharmacology. Such studies are crucial for developing treatments for neurological disorders, demonstrating the compound's potential in contributing to novel therapeutic agents C. Fotsch et al. (2001).
Properties
IUPAC Name |
1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-16(26)14-8-3-2-7-13(14)15(24-25)10-22-17(27)23-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIRWMFNRYMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.